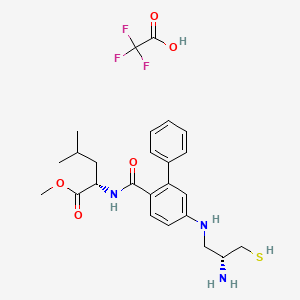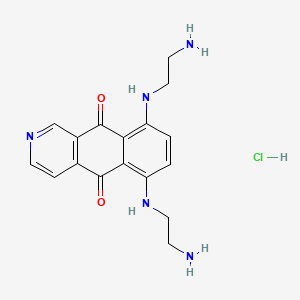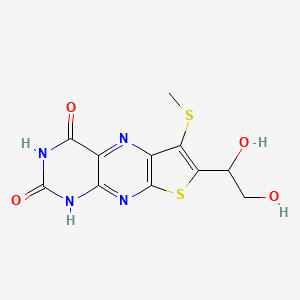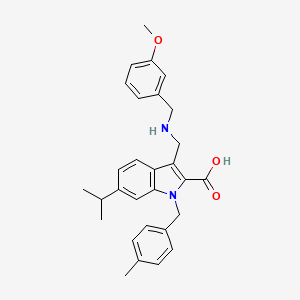![molecular formula C28H27N7O2S B12401228 5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)
5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MTR-106 is a substituted quinolone amide compound known for its ability to stabilize DNA G-quadruplexes. These G-quadruplexes are DNA or RNA structures formed by guanine-rich repeating sequences. MTR-106 has shown significant antiproliferative activity in homologous recombination repair-deficient and PARP inhibitor-resistant cancer cells, making it a promising candidate for cancer therapy .
准备方法
The synthesis of MTR-106 involves the substitution of quinolone amide. Specific synthetic routes and reaction conditions are detailed in scientific literature, but generally, the process includes the formation of the quinolone core followed by amide substitution. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
化学反应分析
MTR-106 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinolone core, potentially altering its biological activity.
Reduction: Reduction reactions can affect the amide group, impacting the compound’s stability and function.
Substitution: Substitution reactions are crucial for the initial synthesis of MTR-106, allowing for the introduction of various functional groups that enhance its activity. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
科学研究应用
MTR-106 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study G-quadruplex stabilization and its effects on DNA replication and transcription.
Biology: MTR-106 is employed in research to understand the role of G-quadruplexes in genomic stability and their potential as therapeutic targets.
Medicine: The compound has shown promise in treating BRCA-deficient cancers by stabilizing G-quadruplexes, leading to increased DNA damage, cell cycle arrest, and apoptosis in cancer cells.
作用机制
MTR-106 exerts its effects by stabilizing DNA G-quadruplexes, which are structures formed by guanine-rich sequences. This stabilization interferes with DNA replication and transcription, leading to replication stress and genomic instability. The compound increases DNA damage and promotes cell cycle arrest and apoptosis, thereby inhibiting cell growth. MTR-106 targets homologous recombination repair-deficient and PARP inhibitor-resistant cancer cells, making it a potent anticancer agent .
相似化合物的比较
MTR-106 is unique in its high efficiency against BRCA-mutated cancers and its ability to stabilize G-quadruplexes. Similar compounds include:
CX-5461: Another G-quadruplex stabilizer, but MTR-106 has shown higher tissue distribution and efficiency.
BRACO-19: A known G-quadruplex stabilizer, but MTR-106 has demonstrated superior antiproliferative activity in certain cancer cell lines.
Pyridostatin: Also stabilizes G-quadruplexes, but MTR-106 has unique chemical properties that enhance its therapeutic potential.
属性
分子式 |
C28H27N7O2S |
|---|---|
分子量 |
525.6 g/mol |
IUPAC 名称 |
2-[(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide |
InChI |
InChI=1S/C28H27N7O2S/c1-16-9-30-19(10-29-16)11-31-27(37)24-25(36)20-7-8-23(34-14-17-12-33(2)13-18(17)15-34)32-26(20)35-21-5-3-4-6-22(21)38-28(24)35/h3-10,17-18H,11-15H2,1-2H3,(H,31,37)/t17-,18+ |
InChI 键 |
KJAFGGSRXHIQPT-HDICACEKSA-N |
手性 SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6C[C@H]7CN(C[C@H]7C6)C |
规范 SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CC7CN(CC7C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)





![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)

![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)

